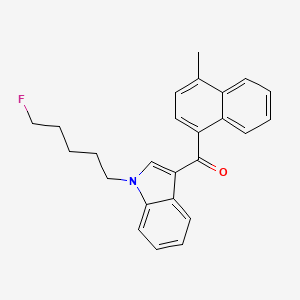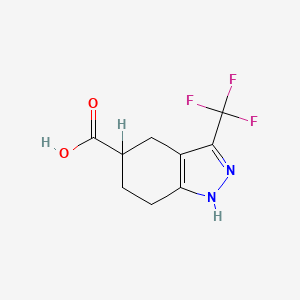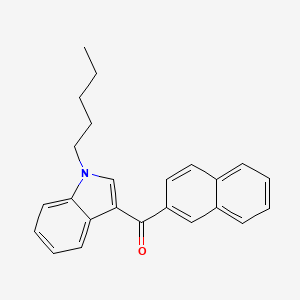
(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
MAM2201 wurde ausgiebig auf seine Wirkungen auf das zentrale Nervensystem untersucht. Es wurde in der Neurotoxizitätsforschung eingesetzt, um die mechanistische Grundlage für molekulare und zelluläre Veränderungen im Gehirn zu verstehen. Studien haben gezeigt, dass MAM2201 eine Zytotoxizität in menschlichen primären Neuronen und Astrozyten induziert, was es zu einem wertvollen Werkzeug zur Untersuchung der neurotoxischen Wirkungen von synthetischen Cannabinoiden macht .
Neben seinem Einsatz in der Neurotoxizitätsforschung hat MAM2201 Anwendungen in der Pharmakologie und Toxikologie. Es wird verwendet, um die Bindungsaffinität und Aktivität von synthetischen Cannabinoiden an Cannabinoidrezeptoren zu untersuchen. Diese Forschung hilft beim Verständnis der potenziellen therapeutischen und nachteiligen Wirkungen dieser Verbindungen .
Wirkmechanismus
MAM2201 entfaltet seine Wirkung, indem es als Agonist an Cannabinoidrezeptoren, insbesondere CB1- und CB2-Rezeptoren, wirkt. Es bindet mit hoher Affinität an diese Rezeptoren, was zur Aktivierung nachgeschalteter Signalwege führt. Diese Aktivierung führt zu verschiedenen physiologischen und psychologischen Wirkungen, darunter Veränderungen der Stimmung, der Wahrnehmung und der Kognition .
Der Wirkmechanismus der Verbindung beinhaltet die Modulation der Neurotransmitterfreisetzung und die Hemmung der Adenylatcyclase-Aktivität. Diese Wirkungen werden durch die Aktivierung von G-Protein-gekoppelten Rezeptoren (GPCRs) und anschließende intrazelluläre Signaltransduktionskaskaden vermittelt .
Wirkmechanismus
- Neurofunctional Disruptions : Studies in rats indicate that MAM-2201 causes neurofunctional impairments .
- Memory Deficits : Both short- and long-term working memory are affected by MAM-2201 .
- Motor and Sensory Impairments : Altered locomotor activity and impaired sensory gating functions are observed .
Result of Action
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von MAM2201 beinhaltet die Reaktion von 1-(5-Fluorpentyl)-1H-Indol-3-carbonsäure mit 4-Methylnaphthalin-1-ylmethanon unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid (DMF). Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von MAM2201 folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MAM2201 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie der Fluorpentylkette und dem Naphthoyl-Indol-Kern beeinflusst .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um MAM2201 zu oxidieren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren.
Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Brom oder Chlor können Halogenatome in die Verbindung einführen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .
Vergleich Mit ähnlichen Verbindungen
MAM2201 ähnelt strukturell anderen synthetischen Cannabinoiden wie AM2201 und JWH-018. Es unterscheidet sich von diesen Verbindungen durch das Vorhandensein eines Methylsubstituenten am Naphthoylrest. Dieser strukturelle Unterschied trägt zu seiner einzigartigen Bindungsaffinität und Potenz an Cannabinoidrezeptoren bei .
Ähnliche Verbindungen
AM2201: 1-(5-Fluorpentyl)-1H-indol-3-yl](1-naphthalen-1-yl)methanon
JWH-018: 1-Pentyl-3-(1-Naphthoyl)indol
JWH-122: 1-Pentyl-3-(4-Methyl-1-Naphthoyl)indol
Diese Verbindungen haben ähnliche pharmakologische Profile, unterscheiden sich aber in ihrer Potenz und ihren spezifischen Wirkungen auf das zentrale Nervensystem .
Eigenschaften
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHZHCGWLHBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159387 | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-24-5 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MAM 2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KP9PRG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of MAM-2201?
A1: MAM-2201 acts primarily as an agonist of the cannabinoid type 1 receptor (CB1R). [, , ] This receptor is primarily found in the central and peripheral nervous systems.
Q2: How does MAM-2201’s interaction with CB1R affect neuronal activity?
A2: Upon binding to presynaptic CB1Rs, MAM-2201 inhibits the release of neurotransmitters like glutamate and GABA. [, ] This inhibition of neurotransmission is thought to underlie many of its psychoactive effects.
Q3: Which brain regions are particularly affected by MAM-2201's actions?
A3: Research suggests that MAM-2201 significantly impacts the cerebellum, leading to suppression of synaptic transmission at parallel fiber-Purkinje cell synapses and climbing fiber-Purkinje cell synapses. [, ] This disruption in cerebellar activity likely contributes to motor coordination impairments observed with MAM-2201 intoxication.
Q4: What is the molecular formula and weight of MAM-2201?
A4: While the provided research papers do not explicitly state the molecular formula and weight of MAM-2201, these can be deduced from its chemical structure. The molecular formula is C21H21FNO, and the molecular weight is 335.4 g/mol.
Q5: Which analytical techniques are commonly employed to detect and quantify MAM-2201 in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the detection and quantification of MAM-2201 and its metabolites in various biological matrices, including blood, urine, and tissues. [, , , , , , ]
Q6: What are the challenges associated with developing analytical methods for MAM-2201 detection?
A6: The rapid metabolism of MAM-2201 and the emergence of structurally similar synthetic cannabinoids pose challenges for developing comprehensive and specific analytical methods. [, ]
Q7: What are the primary metabolic pathways of MAM-2201 in humans?
A7: MAM-2201 undergoes extensive phase I metabolism, primarily via hydroxylation and carboxylation of the alkyl side chain. [, , , ] Phase II metabolism involves conjugation reactions, such as glucuronidation and glutathione conjugation. []
Q8: Are the metabolites of MAM-2201 pharmacologically active?
A8: Yes, some metabolites, particularly those resulting from hydroxylation, retain considerable activity at cannabinoid receptors. [, ]
Q9: How do the pharmacokinetic properties of MAM-2201 contribute to its effects?
A9: While specific pharmacokinetic parameters are not extensively discussed in the provided research, the rapid metabolism and potential for active metabolites suggest a complex pharmacokinetic profile that can influence the duration and intensity of its effects. []
Q10: What are the acute toxicological effects associated with MAM-2201 use?
A10: MAM-2201 intoxication can lead to a range of adverse effects, including tachycardia, agitation, anxiety, paranoia, hallucinations, seizures, and even death. [, , , , ]
Q11: Have there been reported cases of fatal intoxications involving MAM-2201?
A11: Yes, several fatal cases involving MAM-2201 have been documented, highlighting the potential lethality of this synthetic cannabinoid. [, ]
Q12: How does the fluorinated pentyl side chain of MAM-2201 contribute to its activity?
A13: The fluorinated pentyl side chain is a key structural feature that influences the potency and metabolic fate of MAM-2201. [, ] Studies suggest that the presence of fluorine may enhance binding affinity to CB1R and alter metabolic pathways.
Q13: What is the significance of studying the SAR of MAM-2201 and its analogues?
A14: Understanding SAR is crucial for predicting the pharmacological and toxicological properties of emerging synthetic cannabinoids, informing drug scheduling decisions, and developing more effective analytical detection methods. [, ]
Q14: What types of in vitro models have been used to study the effects of MAM-2201?
A15: Cell-based assays utilizing human astrocyte spheroids and HEK cells transfected with CB1R have been employed to investigate the cellular effects and receptor binding properties of MAM-2201. [, ]
Q15: Which animal models have been used to study the in vivo effects of MAM-2201?
A16: Rodent models, primarily mice, have been utilized to investigate the pharmacological and toxicological effects of MAM-2201. [, , ] Studies have examined its impact on motor function, sensory processing, memory, and other behavioral parameters.
Q16: Has MAM-2201 been investigated for any potential therapeutic applications?
A16: Given its potent psychoactive effects and significant safety concerns, there is currently no research exploring potential therapeutic applications of MAM-2201.
Q17: What are the implications of MAM-2201 for driving safety?
A18: MAM-2201 use has been linked to an increased risk of motor vehicle collisions due to its impairment of motor coordination, cognitive function, and judgment. [, , ]
Q18: What are the regulatory responses to the emergence of MAM-2201 and similar synthetic cannabinoids?
A19: Many countries have implemented legislation to control the production, sale, and possession of MAM-2201 and other synthetic cannabinoids to mitigate the public health risks associated with their use. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)


![[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594075.png)
![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)

![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)

![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
